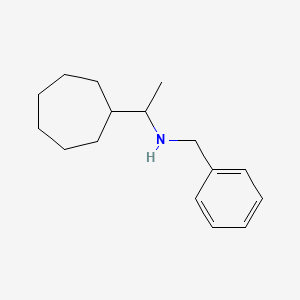
N-benzyl-1-cycloheptylethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-1-cycloheptylethanamine is an organic compound with the molecular formula C16H25N. It is a member of the benzylamine family, characterized by the presence of a benzyl group attached to an amine. This compound is notable for its unique structure, which includes a cycloheptyl group, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-cycloheptylethanamine typically involves the reaction of benzylamine with 1-cycloheptylethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route but optimized for large-scale operations. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
N-benzyl-1-cycloheptylethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The benzylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted benzylamine derivatives.
科学的研究の応用
N-benzyl-1-cycloheptylethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-benzyl-1-cycloheptylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The cycloheptyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound.
類似化合物との比較
Similar Compounds
N-Benzylamine: Lacks the cycloheptyl group, making it less sterically hindered.
N-(1-Cyclohexylethyl)benzylamine: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.
N-(1-Cyclopentylethyl)benzylamine: Contains a cyclopentyl group, resulting in different steric and electronic properties.
Uniqueness
N-benzyl-1-cycloheptylethanamine is unique due to the presence of the cycloheptyl group, which imparts distinct steric and electronic characteristics. This makes it a valuable compound for studying structure-activity relationships and for developing new chemical entities with specific properties.
特性
CAS番号 |
742039-35-6 |
|---|---|
分子式 |
C15H23N |
分子量 |
217.35 g/mol |
IUPAC名 |
N-benzyl-1-cyclohexylethanamine |
InChI |
InChI=1S/C15H23N/c1-13(15-10-6-3-7-11-15)16-12-14-8-4-2-5-9-14/h2,4-5,8-9,13,15-16H,3,6-7,10-12H2,1H3 |
InChIキー |
OMHARYGQHXTRHT-UHFFFAOYSA-N |
SMILES |
CC(C1CCCCCC1)NCC2=CC=CC=C2 |
正規SMILES |
CC(C1CCCCC1)NCC2=CC=CC=C2 |
溶解性 |
soluble |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


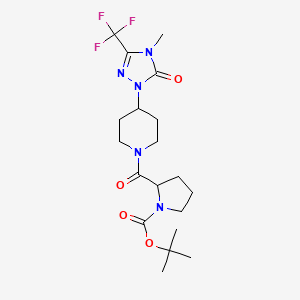
![2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2452817.png)


![4-[(4-Fluorobenzyl)oxy]chromane](/img/structure/B2452824.png)
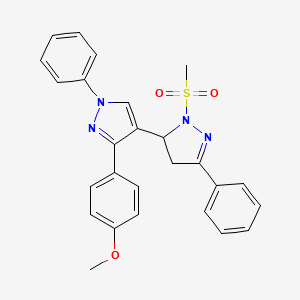
![2,5-Dimethyl-3-(4-methylphenyl)-7-[4-(6-methylpyridin-2-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2452828.png)
![N-({[3,3'-bithiophene]-5-yl}methyl)-N'-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide](/img/structure/B2452829.png)
![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-4-phenylbutanamide](/img/structure/B2452830.png)
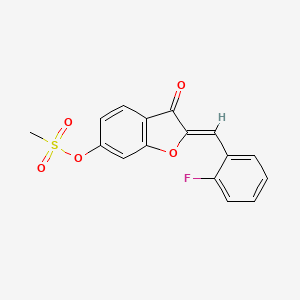
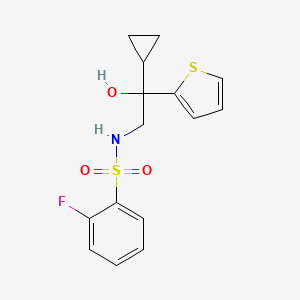
![2-({3-[(2-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2452836.png)
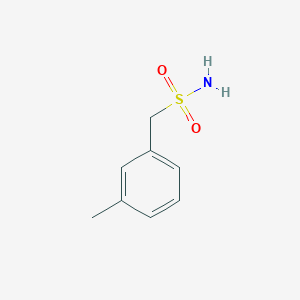
![2-[(adamantan-1-yl)formamido]-3-methyl-N-phenylbutanamide](/img/structure/B2452839.png)
